molecular formula C16H13NO B13131965 N-((9H-Fluoren-9-ylidene)methyl)acetamide CAS No. 890-37-9

N-((9H-Fluoren-9-ylidene)methyl)acetamide

Cat. No.: B13131965
CAS No.: 890-37-9
M. Wt: 235.28 g/mol
InChI Key: SHEDMMHYMHLVCT-UHFFFAOYSA-N
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Description

N-((9H-Fluoren-9-ylidene)methyl)acetamide is an organic compound characterized by the presence of a fluorenylidene group attached to an acetamide moiety. This compound is notable for its unique structural features, which include a fluorenylidene group that imparts rigidity and planarity, making it an interesting subject for various chemical and material science studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((9H-Fluoren-9-ylidene)methyl)acetamide typically involves the condensation of fluorenone with acetamide under acidic or basic conditions. One common method is the reaction of fluorenone with acetamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on maximizing yield while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-((9H-Fluoren-9-ylidene)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The fluorenylidene group can be oxidized to form fluorenone derivatives.

    Reduction: Reduction of the fluorenylidene group can yield fluorenylmethyl derivatives.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields fluorenone derivatives, while reduction can produce fluorenylmethyl compounds. Substitution reactions can lead to a variety of substituted acetamide derivatives.

Scientific Research Applications

N-((9H-Fluoren-9-ylidene)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying molecular interactions and binding affinities in biological systems.

    Industry: Utilized in the production of advanced materials, including polymers and organic semiconductors.

Mechanism of Action

The mechanism by which N-((9H-Fluoren-9-ylidene)methyl)acetamide exerts its effects is largely dependent on its interaction with molecular targets. The fluorenylidene group can engage in π-π stacking interactions, while the acetamide moiety can form hydrogen bonds with various biological molecules. These interactions can influence the compound’s binding affinity and specificity, making it a valuable tool in molecular recognition studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-Methyl-9H-fluoren-2-yl)acetamide
  • N-(9-Ethyl-9H-fluoren-2-yl)acetamide
  • N-(9-Isopropyl-9H-fluoren-2-yl)acetamide

Uniqueness

N-((9H-Fluoren-9-ylidene)methyl)acetamide is unique due to the presence of the fluorenylidene group, which imparts distinct electronic and steric properties. This makes it different from other fluorenyl derivatives, which may lack the same level of rigidity and planarity. These unique features contribute to its specific reactivity and applications in various fields.

Properties

CAS No.

890-37-9

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

N-(fluoren-9-ylidenemethyl)acetamide

InChI

InChI=1S/C16H13NO/c1-11(18)17-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-10H,1H3,(H,17,18)

InChI Key

SHEDMMHYMHLVCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC=C1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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